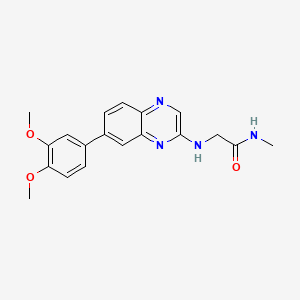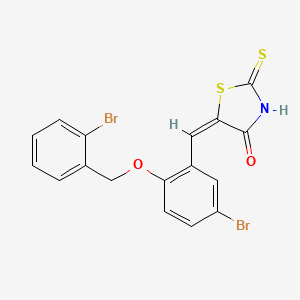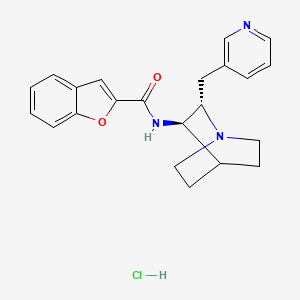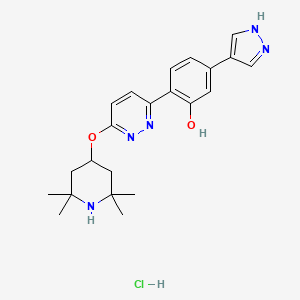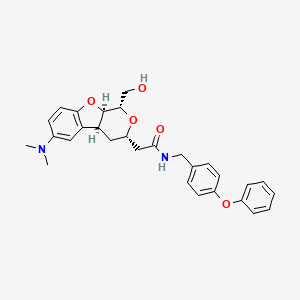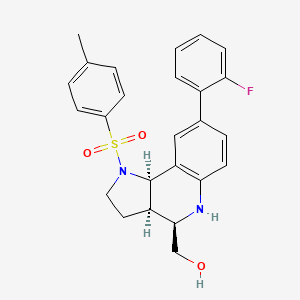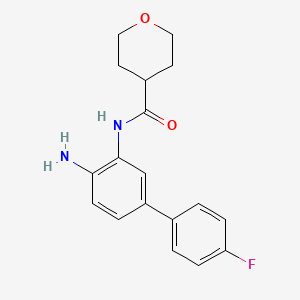
BSJ-04-132
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BSJ-04-132 is a potent and selective degrader of cyclin-dependent kinase 4 (CDK4) based on Ribociclib. It is a proteolysis-targeting chimera (PROTAC) that connects ligands for Cereblon and CDK4. This compound has shown significant anti-cancer activity by selectively degrading CDK4 without affecting CDK6 and IKZF1/3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
BSJ-04-132 is synthesized through a series of chemical reactions that involve the coupling of Cereblon and CDK4 ligands. The synthetic route typically involves the following steps:
Formation of the Cereblon ligand: This involves the synthesis of a ligand that can bind to the Cereblon protein.
Formation of the CDK4 ligand: This involves the synthesis of a ligand that can bind to the CDK4 protein.
Coupling of the ligands: The Cereblon and CDK4 ligands are then coupled together to form the final PROTAC molecule, this compound
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for higher yield and purity, and involves stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
BSJ-04-132 primarily undergoes degradation reactions where it induces the degradation of CDK4. This process involves the recruitment of the E3 ubiquitin ligase Cereblon to the CDK4 protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Common Reagents and Conditions
Reagents: The synthesis of this compound involves reagents such as Cereblon ligand, CDK4 ligand, coupling agents, and solvents.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the intermediates and final product
Major Products
The major product of the degradation reaction induced by this compound is the degraded CDK4 protein. This degradation leads to the inhibition of CDK4-mediated cell cycle progression, thereby exerting its anti-cancer effects .
Scientific Research Applications
BSJ-04-132 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanism of PROTAC-mediated protein degradation.
Biology: Employed in cellular studies to investigate the role of CDK4 in cell cycle regulation and cancer progression.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that are dependent on CDK4 activity.
Industry: Utilized in the development of new PROTAC-based therapies and as a reference compound in drug discovery
Mechanism of Action
BSJ-04-132 exerts its effects by inducing the degradation of CDK4 through the PROTAC mechanism. The compound binds to both the CDK4 protein and the E3 ubiquitin ligase Cereblon. This binding facilitates the ubiquitination of CDK4, marking it for degradation by the proteasome. The degradation of CDK4 leads to the inhibition of CDK4-mediated phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression from the G1 to the S phase .
Comparison with Similar Compounds
BSJ-04-132 is unique in its selective degradation of CDK4 without affecting CDK6 and IKZF1/3. Similar compounds include:
BSJ-03-123: Selectively induces the degradation of CDK6.
BSJ-02-162: Simultaneously induces the degradation of both CDK4 and CDK6
These compounds differ in their selectivity and potency, with this compound being particularly notable for its high selectivity towards CDK4 .
Properties
CAS No. |
2349356-39-2 |
|---|---|
Molecular Formula |
C42H49N11O7 |
Molecular Weight |
819.92 |
IUPAC Name |
7-cyclopentyl-2-((5-(4-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)piperazin-1-yl)pyridin-2-yl)amino)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C42H49N11O7/c1-49(2)40(58)31-22-26-23-45-42(48-37(26)52(31)27-8-3-4-9-27)46-33-14-12-28(24-44-33)51-20-18-50(19-21-51)17-6-5-16-43-35(55)25-60-32-11-7-10-29-36(32)41(59)53(39(29)57)30-13-15-34(54)47-38(30)56/h7,10-12,14,22-24,27,30H,3-6,8-9,13,15-21,25H2,1-2H3,(H,43,55)(H,47,54,56)(H,44,45,46,48) |
InChI Key |
GWLSXEHHNOBFOI-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC2=CN=C(NC3=CC=C(C=N3)N3CCN(CCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C4CCC(=O)NC4=O)C5=O)CC3)N=C2N1C1CCCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BSJ-04-132; BSJ04132; BSJ 04 132; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


